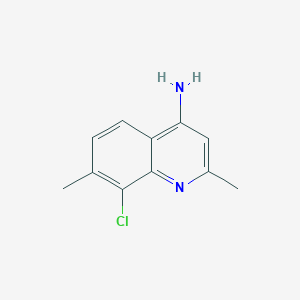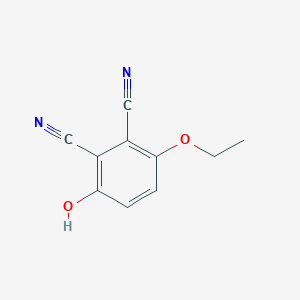
methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group attached to the nitrogen atom of the aniline ring and a methyl ester group attached to a dimethylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate can be achieved through several methods. One common approach involves the alkylation of aniline with ethyl bromide to form N-ethylaniline. This intermediate is then reacted with methyl 2,2-dimethylpropanoate under suitable conditions to yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to improve the reaction rate and selectivity . The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-Ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
Methyl 2,2-dimethylpropanoate: A methyl ester of 2,2-dimethylpropanoic acid.
Uniqueness
Methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethyl group on the aniline nitrogen and the methyl ester group on the dimethylpropanoate moiety distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
methyl 3-(N-ethylanilino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO2/c1-5-15(12-9-7-6-8-10-12)11-14(2,3)13(16)17-4/h6-10H,5,11H2,1-4H3 |
Clave InChI |
CCTJWQCELGODOL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)(C)C(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)


![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)

![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)




